Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate
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Overview
Description
Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Scientific Research Applications
Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
Target of Action
Benzofuran and carbamate derivatives have been found to interact with a variety of biological targets. For instance, benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Carbamates, on the other hand, are known to inhibit acetylcholinesterase, an enzyme involved in nerve signal transmission .
Mode of Action
The mode of action of these compounds generally involves binding to their respective targets, leading to a change in the target’s function. For benzofurans, this could involve inhibiting the growth of cancer cells or bacteria, or neutralizing oxidative species . Carbamates inhibit acetylcholinesterase by forming a covalent bond with the enzyme, preventing it from breaking down acetylcholine and leading to an accumulation of this neurotransmitter .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, benzofurans with anti-tumor activity might affect pathways involved in cell proliferation and apoptosis . Carbamates would affect pathways involving acetylcholine signaling .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-tumor activity, the result might be inhibited growth or induced death of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. These factors can affect the compound’s structure, its ability to reach its target, and its interactions with its target .
Preparation Methods
The synthesis of Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as ethyl bromoacetate, sodium carbonate, and N-methyl pyrrolidine . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Comparison with Similar Compounds
Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate can be compared with other benzofuran derivatives and carbamate compounds. Similar compounds include:
Benzofuran derivatives: Known for their diverse biological activities, such as anti-tumor and anti-viral properties.
Carbamate compounds: Often used as enzyme inhibitors and in the development of pharmaceuticals
Properties
IUPAC Name |
ethyl N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-2-24-18(23)21-15-13-8-3-4-9-14(13)25-16(15)17(22)20-12-7-5-6-11(19)10-12/h3-10H,2H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUNALAIVXHOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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